molecular formula C7H5ClO4 B13419936 5-Chloro-2,3-dihydroxybenzoic acid

5-Chloro-2,3-dihydroxybenzoic acid

Cat. No.: B13419936
M. Wt: 188.56 g/mol
InChI Key: VRYWIHPBUFYZGM-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydroxybenzoic acid is a chlorinated derivative of dihydroxybenzoic acid It belongs to the class of hydroxybenzoic acids, which are known for their aromatic carboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dihydroxybenzoic acid typically involves the chlorination of 2,3-dihydroxybenzoic acid. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloro-2,3-dihydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes .

Comparison with Similar Compounds

  • 2,3-Dihydroxybenzoic acid
  • 3,5-Dihydroxybenzoic acid
  • 4-Chloro-2,3-dihydroxybenzoic acid

Comparison: 5-Chloro-2,3-dihydroxybenzoic acid is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This modification can enhance its potency as an enzyme inhibitor or its effectiveness in industrial applications .

Properties

Molecular Formula

C7H5ClO4

Molecular Weight

188.56 g/mol

IUPAC Name

5-chloro-2,3-dihydroxybenzoic acid

InChI

InChI=1S/C7H5ClO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,(H,11,12)

InChI Key

VRYWIHPBUFYZGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)O)Cl

Origin of Product

United States

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